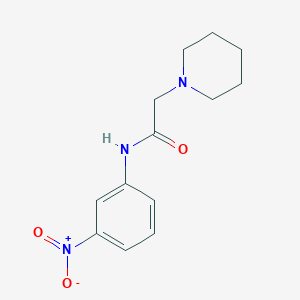![molecular formula C17H16ClN3O2 B11539643 (2-aminophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11539643.png)
(2-aminophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-aminophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone” is a chemical compound with the following IUPAC name: (2-aminophenyl)(4-chlorophenyl)methanone. Its molecular formula is C₁₃H₁₀ClNO, and its molecular weight is 231.68 g/mol . This compound features a pyrazolone ring system and substituents that contribute to its unique properties.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminophenyl ketone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the target compound .
Reaction Conditions: The reaction typically occurs under reflux conditions using a suitable solvent (e.g., ethanol or methanol). The base, such as sodium hydroxide (NaOH), facilitates the condensation process. After purification, the product can be obtained as a pale yellow crystalline powder .
Industrial Production: While industrial-scale production details are proprietary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Condensation: It can participate in condensation reactions to form larger molecules.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., chlorine or bromine).
Condensation: Acidic or basic conditions, depending on the specific reaction.
Major Products: The major products depend on the specific reaction and conditions. For example, reduction may yield an amine derivative, while substitution can lead to halogenated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for potential drug development.
Biological Studies: Used as a probe to study enzyme activity or receptor binding.
Anti-inflammatory Properties: Explored for its anti-inflammatory effects.
Dye Intermediates: Used in the production of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique due to its specific substituent pattern, it shares similarities with other aryl ketones and pyrazolone derivatives. Further research can explore its distinct features and advantages over related compounds.
Eigenschaften
Molekularformel |
C17H16ClN3O2 |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
(2-aminophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-10-17(23,12-6-8-13(18)9-7-12)21(20-11)16(22)14-4-2-3-5-15(14)19/h2-9,23H,10,19H2,1H3 |
InChI-Schlüssel |
ZWSKAOFPSVEHAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11539561.png)
![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539566.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11539599.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11539605.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B11539626.png)
![N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11539627.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11539633.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539635.png)
![4-[(E)-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539649.png)
